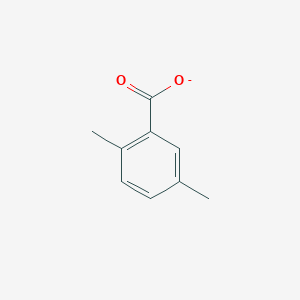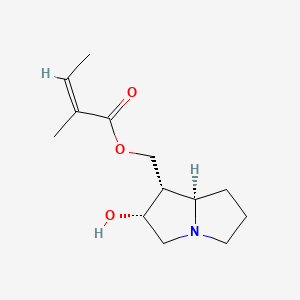
Macrophylline
Vue d'ensemble
Description
Macrophylline is a member of indolizines . It is a natural product found in Rauwolfia .
Synthesis Analysis
The synthesis of Macrophylline and similar compounds has been a topic of interest in recent years. β-Carboline alkaloids, which are closely related to Macrophylline, have been the focus of many researchers due to their diverse biological activities . The synthesis of natural products containing complex β-carboline frameworks is a challenging task that many researchers are addressing .
Molecular Structure Analysis
The molecular formula of Macrophylline is C13H21NO3 . It is a member of pyrrolizines .
Applications De Recherche Scientifique
Synthesis of β-Carboline Alkaloids
Macrophylline, as a type of PA, is part of the β-carboline alkaloids family . These alkaloids have been the focus of interest due to their diverse biological activities . The synthesis of natural products containing complex β-carboline frameworks is a challenge that many researchers are addressing .
Anticancer Activity
Studies have shown that PAs, including Macrophylline, have potential anticancer activity . This makes them desirable candidates for the development of new anticancer drugs .
Antimicrobial Activity
PAs have demonstrated antimicrobial activity against different strains of microorganisms, including bacteria and fungi . This suggests potential applications in the development of new antimicrobial agents .
Antiviral Activity
The β-carboline alkaloids, which include Macrophylline, have shown antiviral properties . This opens up possibilities for their use in antiviral drug development .
Antiparasitic Activity
The β-carboline alkaloids have also demonstrated antiparasitic activity . This suggests potential applications in the treatment of parasitic infections .
Anticonvulsant Activity
The β-carboline alkaloids have been found to have anticonvulsant properties . This suggests potential applications in the treatment of conditions such as epilepsy .
Anxiolytic and Sedative Properties
The β-carboline alkaloids have been found to have anxiolytic and sedative properties . This suggests potential applications in the treatment of anxiety disorders and insomnia .
Antitumor Activity
The β-carboline alkaloids have demonstrated antitumor properties . This suggests potential applications in the development of new antitumor drugs .
Safety and Hazards
Orientations Futures
Mécanisme D'action
- Macrophylline is isolated from Rauwolfia and belongs to the β-carboline alkaloid family .
- Its primary targets are not explicitly documented, but we know that β-carboline alkaloids exhibit diverse biological activities, including sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial effects .
Target of Action
Propriétés
IUPAC Name |
[(1S,2R,8R)-2-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-8-10-11-5-4-6-14(11)7-12(10)15/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZCTOQMFLAKLI-CSZIUDOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1C2CCCN2CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC[C@@H]1[C@H]2CCCN2C[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128848 | |
| Record name | [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27841-97-0 | |
| Record name | [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27841-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Macrophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is macrophylline and where is it found?
A1: Macrophylline is a tetracyclic oxindole alkaloid found in the Uncaria macrophylla plant. [, , ] This plant species has been traditionally used for its medicinal properties. [, ]
Q2: What are the biological activities reported for macrophylline and other related compounds found in Uncaria macrophylla?
A2: While macrophylline's specific biological activity hasn't been extensively studied, other alkaloids isolated alongside it from Uncaria macrophylla have shown promising activities. For example, corynantheidine exhibited moderate cytotoxicity against HL-60 and SW480 cells, [] while dihydrocorynantheine demonstrated significant vasodilating activity. [] Additionally, macrophyllines C and D, along with isorhynchophylline and corynoxine, showed weak anti-HIV activities. []
Q3: What is the chemical structure of macrophylline?
A3: Macrophylline, alongside its structural analogs norsuaveoline and suaveoline, belongs to a class of compounds featuring a characteristic pyridine ring. [, ] These molecules are structurally classified as indole alkaloids, which are characterized by the presence of an indole ring system. [, ]
Q4: Have there been any total syntheses of macrophylline reported?
A4: Yes, efficient total syntheses of macrophylline have been achieved using a tandem condensation/alkyne isomerization/6π-3-azatriene electrocyclization sequence. [, ] This method, starting from propargyl amines and unsaturated carbonyl compounds, allows for the rapid construction of the pyridine ring, a key structural feature of macrophylline. [, ] This approach enables access to macrophylline and related compounds for further biological evaluation.
Q5: Are there alternative synthetic approaches to access macrophylline and its structural analogs?
A5: Yes, an enantioselective total synthesis of suaveoline, a structural analog of macrophylline, was accomplished utilizing a novel intramolecular aza-Prins cyclization. [] This method, employing bismuth tribromide (BiBr3), facilitated the construction of the crucial 9-azabicyclo[3.3.1]nonane core present in these alkaloids. [] This strategy holds promise for the synthesis of other members within the macroline and sarpagine indole alkaloid families. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



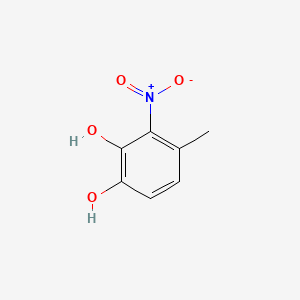

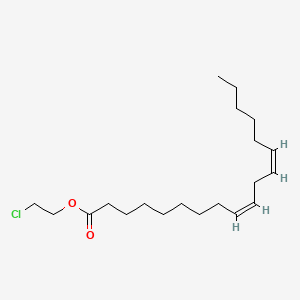
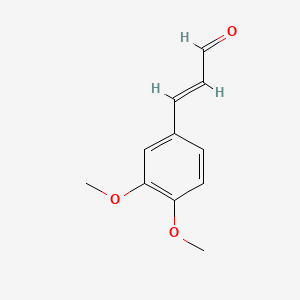

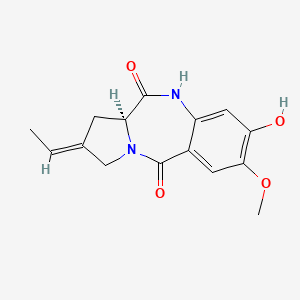
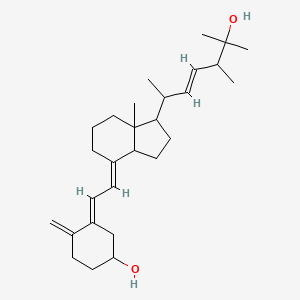
![[(3S,7S)-2-[(7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[4-[[4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1239335.png)

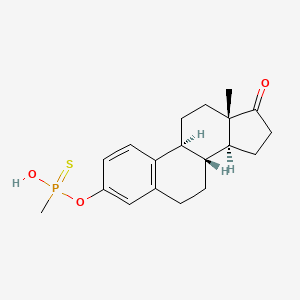
![1-(6-Methyl-2,4-dimethylpyridine-3-yl)-3-cycloheptyl-3-[4-[4-fluorophenoxy]benzyl]urea](/img/structure/B1239342.png)

![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1239344.png)
